POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5

Catalog No.
S1822648
CAS No.
160848-56-6
M.F
C9H8ClNS
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5

CAS Number

160848-56-6

Product Name

POLY(3-CYCLOHEXYL-4-METHYLTHIOPHENE-2 5

Molecular Formula

C9H8ClNS

Molecular Weight

0

Organic Photovoltaics (OPVs)

P3-CyclHT is being explored as a material for organic photovoltaic (OPV) devices. OPVs are a type of solar cell that utilizes organic materials to convert sunlight into electricity. P3-CyclHT's ability to absorb light efficiently and transport charge carriers makes it a promising candidate for developing high-performance OPVs. Research suggests that P3-CyclHT can be blended with other polymers or small molecules to create efficient bulk heterojunction (BHJ) solar cells [1].

[1] Source: Absorption and Photovoltaic Properties of Regioregular Poly(3-cyclohexyl-4-methylthiophene-2,5-diyl) (P3-CyclHT): Effect of Molecular Weight ()

Organic Light-Emitting Diodes (OLEDs)

P3-CyclHT is also being investigated for its potential applications in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology that utilizes organic materials to emit light. P3-CyclHT's ability to emit light of different colors depending on its structure makes it a promising candidate for developing efficient and tunable OLEDs. Research is ongoing to optimize P3-CyclHT's properties for OLED applications [2].

[2] Source: Poly(3-cyclohexyl-4-methylthiophene) Light-Emitting Diodes: Enhanced Performance from Regioregular Head-to-Tail Coupled Polymers (+)

Organic Field-Effect Transistors (OFETs)

P3-CyclHT can be used to fabricate organic field-effect transistors (OFETs). OFETs are semiconductor devices similar to conventional transistors but utilize organic materials. P3-CyclHT's ability to conduct electricity makes it a potential candidate for developing organic-based electronic devices. Research is focused on improving the charge transport properties of P3-CyclHT for high-performance OFETs [3].

[3] Source: High-Performance Organic Field-Effect Transistors Based on Regioregular Poly(3-cyclohexyl-4-methylthiophene) ()

Poly(3-cyclohexyl-4-methylthiophene-2,5-diyl) is a conducting polymer derived from the thiophene family, characterized by its unique structure that includes a cyclohexyl group and a methyl substituent on the thiophene ring. The chemical formula for this polymer is C11H14SC_{11}H_{14}S, with a molecular weight of approximately 178.30 g/mol. This compound exhibits interesting electrical properties, making it a subject of research in organic electronics and materials science .

, primarily oxidation, which transforms it into conductive states. This oxidation process is crucial for enhancing its electrical conductivity, which is essential for applications in organic semiconductors and photovoltaic devices. Additionally, the polymer can participate in cross-coupling reactions that modify its structure and properties, allowing for the development of tailored materials with specific functionalities .

The synthesis of poly(3-cyclohexyl-4-methylthiophene-2,5-diyl) typically involves polymerization techniques such as:

  • Grignard Metathesis: This method utilizes Grignard reagents to facilitate the coupling of thiophene monomers.
  • Ni-Catalyzed Polymerization: Nickel catalysts are employed to promote the polymerization of dihalothiophenes under controlled conditions, yielding high molecular weight polymers with specific structural characteristics .
  • Electropolymerization: This technique involves applying an electric current to induce polymer formation from thiophene monomers on an electrode surface.

These methods allow for the precise control of molecular weight and polymer architecture, which are critical for optimizing the material's properties for specific applications .

Poly(3-cyclohexyl-4-methylthiophene-2,5-diyl) has several promising applications in various fields:

  • Organic Electronics: It serves as a conductive material in organic field-effect transistors (OFETs) and organic solar cells due to its favorable charge transport properties.
  • Sensors: The polymer can be used in chemical sensors and biosensors because of its ability to change conductivity in response to environmental stimuli.
  • Coatings: Its film-forming ability makes it suitable for protective coatings and surface modifications in electronic devices .

Interaction studies involving poly(3-cyclohexyl-4-methylthiophene-2,5-diyl) focus on its behavior in composite materials and blends with other polymers or inorganic materials. These studies examine how the incorporation of this polymer affects the mechanical, thermal, and electrical properties of the resulting materials. Understanding these interactions is vital for optimizing performance in applications such as flexible electronics and energy storage devices .

Several compounds share structural similarities with poly(3-cyclohexyl-4-methylthiophene-2,5-diyl). Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Poly(3-octylthiophene)Long alkyl chain enhances solubilityWidely used in organic photovoltaics
Poly(3-hexylthiophene)Shorter alkyl chain than octylKnown for high charge mobility
Poly(3-(2-ethylhexyl)thiophene)Bulky side chains improve film-forming propertiesExcellent stability and performance in devices
Poly(3-(n-butyl)thiophene)Similar thiophene backbone but different alkyl substituentsUsed in various electronic applications

The uniqueness of poly(3-cyclohexyl-4-methylthiophene-2,5-diyl) lies in its specific combination of cyclohexyl and methyl groups, which influence its solubility and electrical properties differently than other thiophene derivatives. This makes it an interesting candidate for specialized applications where tailored conductivity and processing characteristics are required .

The evolution of substituted polythiophenes began with the discovery of unsubstituted polythiophene's insolubility and poor processability in the 1980s. Early efforts focused on alkyl side-chain modifications (e.g., poly(3-hexylthiophene), P3HT) to enhance solubility while retaining conjugation. The introduction of cyclohexyl groups emerged in the 2000s as a strategy to reduce steric hindrance compared to linear alkyl chains, enabling tighter π-π stacking. P3C4MT specifically arose from the need to balance steric effects (via methyl groups) and solubility (via cyclohexyl substituents), with synthesis protocols adapting nickel-catalyzed Kumada catalyst-transfer polycondensation (KCTP) for regioregularity.

Significance in Conjugated Polymer Research

P3C4MT addresses critical challenges in conjugated polymer science:

  • Bandgap Modulation: The electron-donating cyclohexyl group lowers the HOMO level, reducing the optical bandgap to ~1.7 eV compared to P3HT’s 1.9 eV.
  • Crystallinity Control: Regioregular HT-HT couplings promote planar backbone conformations, achieving crystallinities >70% and hole mobilities of 0.1–0.3 cm²/V·s.
  • Environmental Stability: The hydrophobic cyclohexyl moiety improves resistance to oxidative degradation, critical for outdoor photovoltaic applications.

Nomenclature and Structural Classification

IUPAC Name

Poly[3-(cyclohexyl)-4-methylthiophene-2,5-diyl]

Structural Features

FeatureDescription
BackboneThiophene rings linked at 2,5-positions with regioregular HT couplings
3-Position SubstituentCyclohexyl group (C₆H₁₁)
4-Position SubstituentMethyl group (CH₃)
Molecular WeightTypically 10–50 kDa (PDI 1.2–1.5) via KCTP

This structure ensures minimal steric clash between substituents, preserving backbone planarity.

Position of P3C4MT Among Conducting Polymer Materials

P3C4MT occupies a niche between conventional alkylated polythiophenes and rigid-rod polymers:

PropertyP3C4MTP3HTPEDOT:PSS
Conductivity (S/cm)10⁻³–10⁻² (doped)10⁻⁴–10⁻³ (doped)10³–10⁴
Solubility (CHCl₃)25 mg/mL50 mg/mLInsoluble
Optical Bandgap (eV)1.65–1.751.85–1.951.4–1.6
Thermal Stability (°C)280240>300

Data synthesized from.

Dates

Last modified: 07-20-2023

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